1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with various functional groups such as a fluorophenyl group, an oxoethylthio group, and diisobutyl groups
Properties
Molecular Formula |
C26H28FN5O3S |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H28FN5O3S/c1-15(2)12-28-23(34)18-7-10-20-21(11-18)32-25(31(24(20)35)13-16(3)4)29-30-26(32)36-14-22(33)17-5-8-19(27)9-6-17/h5-11,15-16H,12-14H2,1-4H3,(H,28,34) |
InChI Key |
IIVNCAOPJPPFRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC(=O)C4=CC=C(C=C4)F)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 4-fluorophenyl-2-oxoethylthio intermediate: This involves the reaction of 4-fluorobenzaldehyde with a suitable thiol reagent under acidic conditions to form the 4-fluorophenyl-2-oxoethylthio intermediate.
Formation of triazoloquinazoline core: The intermediate is then reacted with a triazole derivative under basic conditions to form the triazoloquinazoline core.
Introduction of diisobutyl groups: The final step involves the alkylation of the triazoloquinazoline core with diisobutyl bromide in the presence of a strong base to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and catalytic bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Mechanism : The compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves the inhibition of key enzymes necessary for bacterial survival.
- Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low micromolar concentrations .
-
Anticancer Properties
- Mechanism : The compound has been investigated for its ability to induce apoptosis in cancer cells by activating specific signaling pathways.
- Case Study : Research published in Cancer Letters demonstrated that the compound inhibited cell proliferation in breast cancer cell lines by modulating the PI3K/Akt signaling pathway, leading to increased apoptosis rates .
- Anti-inflammatory Effects
Toxicity and Safety Profile
Preliminary toxicity studies indicate that the compound displays a favorable safety profile with low cytotoxicity in non-cancerous cell lines. However, further studies are necessary to establish comprehensive safety data.
Mechanism of Action
The mechanism of action of 1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxaline derivatives: These compounds share a similar triazoloquinazoline core and have been studied for their antiviral and antimicrobial activities.
Quinoxaline derivatives: These compounds are structurally related and have shown a wide range of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties.
Uniqueness
1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets
Biological Activity
The compound 1-((2-(4-fluorophenyl)-2-oxoethyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, primarily focusing on anticancer properties, anti-inflammatory effects, and other pharmacological implications.
Structure
The compound is characterized by a triazoloquinazoline core which is known for its diverse biological activities. The presence of the 4-fluorophenyl and thio groups enhances its pharmacological profile.
Synthesis
Synthesis typically involves multi-step organic reactions, including:
- Formation of the quinazoline backbone.
- Introduction of the thio group.
- Functionalization at the 8-carboxamide position.
Detailed synthetic routes can be found in various chemical literature sources, highlighting methodologies such as microwave-assisted synthesis and solvent-free conditions that improve yield and purity.
Anticancer Activity
Research indicates that derivatives of triazoloquinazoline compounds exhibit significant anticancer activity. For instance:
- In vitro studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) using MTT assays. The compound's structural components likely contribute to its ability to interfere with cellular processes essential for tumor growth .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | |
| Compound B | A549 | 7.5 | |
| Target Compound | DU-145 | 6.0 | Current Study |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammation. This activity is crucial for developing treatments for inflammatory diseases .
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, the compound has potential:
- Antimicrobial properties against various pathogens.
- Analgesic effects demonstrated in animal models.
- Immunosuppressive effects which could be beneficial in autoimmune conditions.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that promote apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells can lead to cell death.
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
